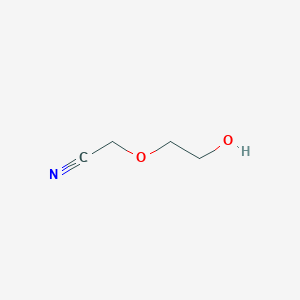

2-(2-Hydroxyethoxy)acetonitrile

Description

Overview of Nitrile-Containing Hydroxyether Derivatives in Organic Synthesis

Nitrile-containing hydroxyether derivatives represent a valuable class of bifunctional compounds in organic synthesis. The presence of the nitrile group (—C≡N) and the hydroxyl group (—OH) within the same molecule, connected by a stable ether linkage (—O—), allows for a diverse range of chemical manipulations. The nitrile group is a versatile functional group that can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. libretexts.orgwikipedia.orgopenstax.org These transformations are fundamental in creating more complex molecular architectures. For instance, the hydrolysis of nitriles is an efficient method for producing carboxylic acids. wikipedia.orgsavemyexams.com

Simultaneously, the hydroxyl group can undergo reactions such as oxidation to form aldehydes or ketones, or participate in nucleophilic substitution to create esters or other ether linkages. researchgate.net This dual reactivity makes these derivatives potent intermediates. For example, related compounds like 2-(2-hydroxyphenyl)acetonitriles can be transformed into benzofuranones, which are important scaffolds in many natural products. lu.se The synthesis of nitriles has evolved from using toxic cyanide salts to developing newer, safer methods, highlighting their importance as building blocks in pharmaceuticals and materials science. digitellinc.com The ability to introduce both a nucleophilic hydroxyl center and an electrophilic, transformable nitrile unit makes these compounds powerful tools for constructing complex target molecules.

Structural Classification and Functional Group Analysis of 2-(2-Hydroxyethoxy)acetonitrile

This compound is classified as a hydroxyether nitrile. Its structure features a linear carbon backbone containing an ether linkage. At one terminus of the molecule is a primary alcohol (hydroxyl group), and at the other is a nitrile functional group.

Structural Information:

The fundamental structural and molecular details of this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| IUPAC Name | This compound |

| SMILES | C(COCC#N)O |

| InChI | InChI=1S/C4H7NO2/c5-1-3-7-4-2-6/h6H,2-4H2 |

| InChIKey | DZCVUZSTUMKTHN-UHFFFAOYSA-N |

Table 1: Structural and molecular identifiers for this compound. Data sourced from PubChem. researchgate.net

Functional Group Analysis:

The reactivity of this compound is dictated by its three principal functional groups: the hydroxyl group, the ether linkage, and the nitrile group.

| Functional Group | Potential Chemical Reactions |

| Hydroxyl (-OH) | Oxidation (to form aldehydes), Nucleophilic Substitution (to form esters or other ethers). researchgate.net |

| Ether (-O-) | Generally stable, but can be cleaved under harsh acidic conditions. |

| Nitrile (-C≡N) | Reduction (to form primary amines), Hydrolysis (to form carboxylic acids or amides). openstax.orgresearchgate.net |

Table 2: Analysis of the functional groups present in this compound and their characteristic reactions.

The nitrile carbon is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen is weakly basic. openstax.org The hydroxyl group's oxygen atom is nucleophilic. This combination allows for selective and sequential reactions, making it a predictable and useful synthetic intermediate.

Historical Context of Related Hydroxyether Nitriles in Chemical Literature

The history of hydroxyether nitriles is intertwined with the independent development of ether and nitrile chemistry. The first nitrile compound, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. wikipedia.org Subsequently, in the 1830s, benzonitrile (B105546) was prepared, establishing the foundation of nitrile chemistry. wikipedia.org The synthesis of ethers is also a classic topic in organic chemistry, with the Williamson ether synthesis, developed in the 1850s, remaining a cornerstone method for preparing unsymmetrical ethers via the reaction of an alkoxide with a primary alkyl halide. libretexts.orgyoutube.com

The combination of these functionalities into a single molecule is exemplified by cyanohydrins, a class of α-hydroxynitriles. wikipedia.orgsavemyexams.com The cyanohydrin reaction, involving the addition of cyanide to aldehydes or ketones, was an early method that created a molecule with both hydroxyl and nitrile groups directly attached to the same carbon. wikipedia.org

While a specific historical timeline for this compound is not prominently documented, its conceptual synthesis relies on these well-established reactions. The formation of the ether linkage can be envisioned through a Williamson-type synthesis, and the introduction of the nitrile group is a standard nucleophilic substitution using a cyanide salt. The study of bifunctional molecules like hydroxyether nitriles grew as organic synthesis became more sophisticated, with a demand for versatile building blocks that could be elaborated into more complex structures, such as pharmaceuticals and polymers. lu.seresearchgate.net

Scope and Significance of Research on this compound as a Chemical Building Block

The significance of this compound in chemical research lies in its utility as a versatile chemical building block. researchgate.net Its bifunctional nature allows it to serve as a linchpin in the synthesis of more complex molecules, bridging different molecular fragments or introducing key functionalities in a single step.

The primary scope of its application is in organic synthesis, where it acts as a precursor or intermediate. researchgate.net The hydroxyl group can be used as a handle for attaching the molecule to a solid support or another molecule, while the nitrile group can be subsequently transformed. For example, the reduction of the nitrile to a primary amine introduces a basic center, which is a common feature in many biologically active compounds. Alternatively, hydrolysis to a carboxylic acid provides another key functional group for further reactions, such as amide bond formation.

Research into compounds with similar structural motifs has revealed significant biological activities. For instance, derivatives containing the hydroxyethoxy moiety have demonstrated potential antiviral properties. researchgate.net This suggests that molecules synthesized using this compound as a starting material could be explored for applications in medicinal chemistry. Its structure allows for a range of chemical modifications, making it a valuable component in the construction of libraries of compounds for screening and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-1-3-7-4-2-6/h6H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCVUZSTUMKTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118599-68-1 | |

| Record name | 2-(2-hydroxyethoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Hydroxyethoxy Acetonitrile

Established Synthetic Pathways and Precursors for Hydroxyethoxy Nitriles

Established methods for synthesizing 2-(2-Hydroxyethoxy)acetonitrile and related hydroxyethoxy nitriles rely on well-understood organic reactions, providing reliable, albeit sometimes harsh, routes to the target molecule.

Cyanoethylation Reactions Utilizing Ethylene (B1197577) Glycol Derivatives

Cyanoethylation, a Michael addition reaction, presents a direct approach to forming the carbon-nitrogen triple bond. In the context of this compound synthesis, this involves the reaction of a suitable ethylene glycol derivative with a cyano-containing electrophile like acrylonitrile (B1666552). The nucleophilic hydroxyl group of ethylene glycol attacks the electrophilic double bond of acrylonitrile. This reaction is typically base-catalyzed, with the base serving to deprotonate the alcohol, increasing its nucleophilicity. glenresearch.com

However, the direct use of acrylonitrile can lead to side reactions, such as polymerization or cyanoethylation at other nucleophilic sites if present in the substrate. glenresearch.com The reaction conditions, including temperature and catalyst choice, are crucial in maximizing the yield of the desired product and minimizing these unwanted side reactions.

Nitrile Group Introduction via Halogenated or Activated Intermediates

A common and versatile strategy for introducing a nitrile group is through the nucleophilic substitution of a halogenated or otherwise activated intermediate with a cyanide salt. In the synthesis of this compound, this pathway typically involves two main approaches:

Starting with a halogenated ether: This approach begins with a pre-formed 2-haloethoxyethanol, which is then reacted with a cyanide salt, such as sodium or potassium cyanide. The cyanide anion acts as a nucleophile, displacing the halide to form the desired nitrile. The choice of solvent and reaction conditions is critical to ensure efficient substitution and minimize potential elimination side reactions.

Starting with ethylene glycol and a haloacetonitrile: An alternative is the reaction of ethylene glycol with a haloacetonitrile, such as chloroacetonitrile (B46850). nih.gov In this case, one of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetonitrile and displacing the chloride. This reaction is often carried out in the presence of a base to deprotonate the ethylene glycol, enhancing its nucleophilicity.

This method offers good control over the regioselectivity of the reaction, as the position of the nitrile group is predetermined by the structure of the halo-intermediate.

One-Pot Synthetic Strategies for Direct Formation of this compound

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures. For the direct formation of this compound, a one-pot approach could involve the simultaneous reaction of ethylene glycol, a source of the cyanomethyl group (like a haloacetonitrile), and a suitable catalyst in a single reaction vessel. researchgate.netnih.govresearchgate.net

For instance, a one-pot procedure might involve mixing ethylene glycol with chloroacetonitrile and a base, such as potassium carbonate, in a suitable solvent. The base would facilitate the deprotonation of ethylene glycol, which would then react with chloroacetonitrile to form the product. Optimizing the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants, is crucial for achieving a high yield of the desired product while minimizing the formation of byproducts. nih.gov

Novel Synthetic Approaches and Innovations for this compound

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound. These novel approaches often employ advanced catalytic systems and adhere to the principles of green chemistry.

Catalytic Synthesis Routes (e.g., Phase-Transfer Catalysis, Metal-Free Approaches)

Phase-Transfer Catalysis (PTC): This technique has emerged as a powerful tool for synthesizing nitriles under mild conditions. crdeepjournal.orgmdpi.comprinceton.edu In the context of this compound synthesis, PTC can be employed in the reaction between an aqueous solution of a cyanide salt and an organic phase containing the ethylene glycol derivative (e.g., 2-chloroethoxyethanol). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the substrate. crdeepjournal.orgnih.gov This method avoids the need for harsh, anhydrous conditions and can lead to higher yields and selectivities. nih.gov

Table 1: Comparison of Common Phase-Transfer Catalysts

| Catalyst | Structure | Key Features |

| Tetrabutylammonium bromide (TBAB) | (C4H9)4N+Br- | Commonly used, effective, and relatively inexpensive. nih.gov |

| Tetrabutylammonium iodide (TBAI) | (C4H9)4N+I- | Often shows higher reactivity than TBAB due to the better leaving group ability of iodide. nih.gov |

| Benzyltriethylammonium chloride (BTEAC) | (C6H5CH2)N(C2H5)3+Cl- | A widely used and versatile catalyst. |

Metal-Free Approaches: There is a growing interest in developing synthetic methods that avoid the use of metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. For the synthesis of this compound, metal-free approaches could involve the use of organocatalysts or base-catalyzed reactions under carefully controlled conditions. For example, the direct reaction of ethylene glycol with chloroacetonitrile can be effectively catalyzed by a strong organic base or even an inorganic base like potassium carbonate, eliminating the need for a metal catalyst.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. For the synthesis of this compound, several green chemistry strategies can be implemented:

Use of Renewable Feedstocks: Investigating the use of bio-based ethylene glycol, which can be derived from the hydrogenolysis of sorbitol or the catalytic conversion of sugars, offers a renewable alternative to petroleum-derived ethylene glycol. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. One-pot syntheses and addition reactions, such as cyanoethylation, are generally more atom-economical than multi-step processes involving protecting groups and leaving groups.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of the synthesis. For instance, conducting the reaction in water using phase-transfer catalysis is a greener approach compared to using volatile organic solvents.

Energy Efficiency: Developing catalytic processes that operate under milder conditions (lower temperature and pressure) reduces energy consumption and contributes to a more sustainable process.

By embracing these novel synthetic approaches and green chemistry principles, the production of this compound can become more efficient, cost-effective, and environmentally responsible.

Flow Chemistry Applications in Continuous Production of Related Nitriles

The principles of flow chemistry, where reactions are run in a continuously flowing stream rather than a single batch, are increasingly being applied to the synthesis of nitriles due to enhanced safety, efficiency, and scalability. europa.eu While specific documentation on the continuous production of this compound is not prevalent in the reviewed literature, the methodologies developed for other nitriles offer a clear blueprint for its potential production.

Flow chemistry systems, comprising pumps, reactors, and pressure regulators, allow for precise control over reaction parameters. europa.eu This is particularly advantageous for nitrile synthesis, which can involve hazardous reagents and exothermic reactions. europa.eu The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, enabling reactions to be conducted at higher temperatures and pressures safely, which can significantly reduce reaction times. europa.eukohan.com.tw

For instance, multi-step continuous-flow systems have been successfully employed for the synthesis of various organic compounds, including those involving sensitive reagents like azides, which can be generated in-situ and consumed immediately, minimizing risk. flinders.edu.au The application of flow chemistry has been demonstrated in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), highlighting its capability for producing complex molecules with high precision. d-nb.infomdpi.com These examples underscore the potential for developing a continuous-flow process for this compound, likely leading to improved yield, purity, and safety compared to traditional batch synthesis.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. This involves a systematic study of various parameters that influence the reaction's outcome.

Solvent Effects and Reaction Kinetics Studies (e.g., Role of Acetonitrile (B52724) as Solvent)

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. chemrxiv.org In the synthesis of nitriles, the solvent's polarity and its ability to solvate reactants and transition states play a crucial role. Acetonitrile, itself a nitrile, is a common solvent in organic synthesis due to its polar aprotic nature and wide liquid range. researchgate.net

Kinetic studies in different solvents reveal that solvent polarity can affect reaction barriers. For some radical reactions, moving to a more polar solvent can either increase or decrease the activation energy depending on the nature of the radical species involved. chemrxiv.org For the synthesis of 2-(2-hydroxyphenyl)acetonitriles, acetonitrile was used as the solvent in a process that involved the reaction of trimethylsilyl (B98337) cyanide with in-situ generated o-quinone methides. dicp.ac.cn The reaction was carried out at 80 °C, indicating that acetonitrile's boiling point and stability at elevated temperatures are advantageous. dicp.ac.cn The use of acetonitrile as a solvent can also be part of the reaction itself, as seen in methods where it reacts with hydrogen peroxide to form a peroxyimidic acid, an in-situ epoxidizing agent. orgsyn.org

The following table summarizes the effect of different solvents on a nitrile synthesis reaction, highlighting the importance of solvent selection.

| Solvent | Dielectric Constant | Effect on Reaction Rate | Reference |

| Acetonitrile | 37.5 | Favorable for many nitrile syntheses | researchgate.netdicp.ac.cn |

| Toluene | 2.4 | Used in some Wittig reactions for nitrile precursors | nih.gov |

| Methanol (B129727) | 32.7 | Can significantly impact yields in certain reactions | orgsyn.org |

| DMSO | 46.7 | Used for transformations of aldehydes to nitriles | organic-chemistry.org |

This table is illustrative and based on general principles and specific examples from the literature.

Temperature, Pressure, and Catalyst Loading Influence on Product Distribution

Temperature, pressure, and catalyst loading are critical variables that must be fine-tuned to achieve optimal product distribution. In the synthesis of nitriles, these parameters often have a synergistic effect.

Temperature: Higher temperatures generally increase reaction rates. For example, a copper/TEMPO catalyzed synthesis of nitriles from alcohols was shown to be effective at higher temperatures in a pressurized reactor. nih.gov In another instance, the dehydration of aldoximes to nitriles proceeds rapidly at room temperature using specific reagents. organic-chemistry.org The synthesis of hydroxyacetonitrile from hydrocyanic acid and formaldehyde (B43269) is conducted between 0-40°C. google.com

Pressure: Elevated pressure is often employed in flow chemistry to enable heating solvents above their atmospheric boiling points, leading to faster reactions. kohan.com.tw This technique has been used in the synthesis of various heterocyclic compounds. d-nb.info

Catalyst Loading: The amount of catalyst used can significantly impact reaction efficiency and cost. In the copper/TEMPO catalyzed nitrile synthesis, catalyst loadings as low as 1 mol% were found to be effective under specific conditions. nih.gov Research on heterogeneous catalysts, such as copper fluorapatite, for nitrile synthesis focuses on catalyst recyclability and performance under various conditions. scirp.org

The table below illustrates the impact of varying reaction conditions on the yield of a generic nitrile synthesis.

| Parameter | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Reference |

| Temperature | Room Temp | 33 | 80 °C | 94 | dicp.ac.cn |

| Catalyst | Catalyst A (1 mol%) | 85 | Catalyst B (5 mol%) | 92 | nih.govscirp.org |

| Pressure | Atmospheric | 60 | 100 bar | >90 | d-nb.info |

This data is a composite representation from various nitrile synthesis studies.

Isolation and Purification Techniques for this compound (e.g., Advanced Chromatography, Distillation)

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. Common techniques include distillation and various forms of chromatography.

Distillation: This technique separates compounds based on differences in their boiling points. For the purification of chloroacetonitrile, a related compound, fractional distillation at atmospheric pressure was employed after an initial crude distillation. orgsyn.org The use of an efficient packed fractionating column was crucial for obtaining a pure product. orgsyn.org Given the hydroxyl group in this compound, vacuum distillation would likely be necessary to prevent decomposition at high temperatures.

Chromatography: Chromatographic methods are powerful for separating complex mixtures.

Flash Chromatography: This is a common method for purifying organic compounds. In the synthesis of 2-(2-hydroxyphenyl)acetonitriles, the crude product was purified by flash chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. dicp.ac.cn

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, Prep-HPLC is often used. This technique utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase. It has been successfully used to purify complex mixtures of natural products and could be applied to the final purification of this compound if very high purity is required. nih.gov

Column Chromatography: This is a standard and widely used purification technique. In the isolation of bioactive compounds from plant extracts, column chromatography with a gradient elution of hexane (B92381) and ethyl acetate was used to separate fractions. nih.gov

The choice of purification method depends on the scale of the synthesis and the required purity of the final product. A combination of distillation and chromatography is often employed to achieve the desired specifications.

Chemical Reactivity and Transformation Mechanisms of 2 2 Hydroxyethoxy Acetonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 2-(2-hydroxyethoxy)acetonitrile is highly polarized, rendering the carbon atom electrophilic. libretexts.orgopenstax.org This inherent polarity allows for a variety of nucleophilic addition reactions, leading to the formation of diverse functional groups such as carboxylic acids, amides, and amines. libretexts.orgopenstax.orglibretexts.org

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can yield either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.comorganicchemistrytutor.com This process can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.comorganicchemistrytutor.com The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide, which is typically faster under these conditions, leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comchemguide.co.uk

In basic hydrolysis, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com This forms an imine anion, which is then protonated by water to form an imidic acid. libretexts.org Tautomerization of the imidic acid yields an amide. libretexts.org The amide can be isolated under milder conditions, but more vigorous conditions (higher temperatures and extended reaction times) will lead to its further hydrolysis to a carboxylate salt. organicchemistrytutor.comchemguide.co.ukcommonorganicchemistry.comreddit.com Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk

| Catalyst | Intermediate | Final Product (Mild Conditions) | Final Product (Vigorous Conditions) |

| Acid (e.g., HCl) | Protonated nitrile, Imidic acid | Amide | Carboxylic acid, Ammonium salt |

| Base (e.g., NaOH) | Imine anion, Imidic acid | Amide | Carboxylate salt (acidification needed for carboxylic acid) |

Reduction to Amines: Mechanistic Pathways (e.g., Catalytic Hydrogenation, Hydride Reduction)

The nitrile group of this compound can be reduced to a primary amine, 2-(2-hydroxyethoxy)ethan-1-amine, through several mechanistic pathways.

Catalytic Hydrogenation: This is often an economical method for producing primary amines. wikipedia.org It involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction proceeds through the addition of two molecules of hydrogen across the carbon-nitrogen triple bond. wikipedia.org However, side reactions can occur where the intermediate imine is attacked by the amine product, leading to the formation of secondary and tertiary amines. wikipedia.org The choice of catalyst and reaction conditions (solvent, pH, temperature, and pressure) is crucial for maximizing the yield of the primary amine. wikipedia.org

Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. openstax.orglibretexts.orgjove.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an imine anion. libretexts.orgjove.com This intermediate undergoes a second hydride addition to yield a dianion. libretexts.orglibretexts.org Subsequent workup with water protonates the dianion to give the primary amine. jove.com Diisobutylaluminum hydride (DIBAL-H) can also be used, but it is a milder reducing agent and typically reduces nitriles to aldehydes. wikipedia.orgjove.comchemistrysteps.com

| Reagent | Product | Mechanism |

| H₂/Catalyst (e.g., Raney Ni) | Primary amine (with potential for secondary/tertiary amine byproducts) | Catalytic hydrogenation |

| LiAlH₄ | Primary amine | Nucleophilic hydride addition (two equivalents) |

| DIBAL-H | Aldehyde | Nucleophilic hydride addition (one equivalent) followed by hydrolysis |

Nucleophilic Additions to the Nitrile Carbon (e.g., Pinner Reaction, Grignard Reactions)

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Pinner Reaction: In the presence of an alcohol and a strong acid catalyst (like gaseous HCl), nitriles undergo the Pinner reaction to form an imino ester salt, also known as a Pinner salt. wikipedia.orgsynarchive.comorganic-chemistry.org These salts are reactive intermediates that can be further transformed. For instance, reaction with excess alcohol yields an orthoester, with water produces an ester, and with an amine forms an amidine. wikipedia.org The reaction is initiated by the protonation of the nitrile, making it more electrophilic for the subsequent nucleophilic attack by the alcohol. numberanalytics.com Lewis acids can also promote this reaction. nih.gov

Grignard Reactions: Organometallic reagents like Grignard reagents (RMgX) add to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is stable towards further nucleophilic attack. libretexts.org Upon aqueous workup, the imine is hydrolyzed to a ketone. libretexts.orgleah4sci.com This reaction is a valuable method for forming new carbon-carbon bonds and synthesizing ketones. masterorganicchemistry.commasterorganicchemistry.comwisc.edulibretexts.org

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A notable example is the [2+3] cycloaddition with 1,3-dipoles like azides or nitrile oxides.

With Azides: The intramolecular [2+3] cycloaddition of an azide (B81097) to a nitrile is a key method for synthesizing fused tetrazole ring systems. acs.org While intermolecular versions are known for highly activated nitriles, intramolecular reactions are more common. acs.org

With Nitrones: Quantum chemical studies have shown that nitrones can undergo [2+3] cycloaddition with nitriles to form Δ⁴-1,2,4-oxadiazolines. nih.gov The presence of electron-withdrawing substituents on the nitrile can facilitate the reaction. nih.gov

With Nitrile Oxides: Nitrile oxides, often generated in situ, react with various dipolarophiles. tandfonline.comacs.org While their reaction with alkenes and alkynes is more common, reactions with nitriles can also occur. Ruthenium catalysts can be used to control the regioselectivity of the cycloaddition between nitrile oxides and alkynes. acs.org

With Nitrileimines: As alternatives to azides, nitrileimines can undergo base-catalyzed [3+2] cycloaddition with methylene (B1212753) active nitriles to produce 5-amino-1H-pyrazoles. rsc.org

α-Functionalization of the Acetonitrile (B52724) Moiety (e.g., C(sp³)-H functionalization)

The methylene group (α-carbon) adjacent to the nitrile in this compound is activated, making its protons acidic and susceptible to deprotonation. This allows for α-functionalization reactions.

Recent research has focused on the direct C(sp³)–H functionalization of acetonitrile and its derivatives. rsc.orgacs.orgnih.govacs.org These methods often involve radical-mediated processes under metal-free conditions. For example, tert-butyl peroxybenzoate (TBPB) can mediate the alkylation of acetonitrile with allylic alcohols. rsc.org Density functional theory (DFT) studies have investigated the mechanisms of C(sp³)-H activation and subsequent addition reactions with alkynes, often involving radical initiators. acs.orgnih.govacs.org Palladium-catalyzed C(sp³)-H activation has also been explored for appending aryl groups to tertiary alkylamines. nih.gov

Reactions at the Hydroxyl and Ether Linkage

The hydroxyl group and the ether linkage in this compound also participate in characteristic chemical reactions.

Reactions of the Hydroxyl Group: The primary hydroxyl group can undergo typical alcohol reactions. For instance, it can be oxidized to an aldehyde or a carboxylic acid. It can also participate in nucleophilic substitution reactions, though the hydroxyl group itself is a poor leaving group. libretexts.org To enhance its leaving group ability, it can be protonated in the presence of a strong acid or converted to a better leaving group like a tosylate. libretexts.org

Reactions of the Ether Linkage: Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with HBr or HI. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orglibretexts.org The cleavage of an alkyl ether like this compound would likely proceed via an Sₙ2 mechanism, with the halide attacking the less sterically hindered carbon. libretexts.orglibretexts.orgopenstax.org

Esterification and Etherification of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound readily undergoes esterification and etherification reactions, common transformations for primary alcohols.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various methods. A widely used method is the Steglich esterification, which employs a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). youtube.comnih.gov Notably, this reaction can be performed efficiently in greener solvents like acetonitrile. youtube.comnih.gov The general scheme for the Steglich esterification of this compound is presented below.

Reaction Scheme for Steglich Esterification

HOCH₂CH₂OCH₂C≡N + R-COOH --(DCC, DMAP)--> R-COOCH₂CH₂OCH₂C≡N + Dicyclohexylurea

Alternatively, esterification can be accomplished using acid chlorides or acid anhydrides. youtube.com These reagents react with the hydroxyl group, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid).

Etherification: The hydroxyl group can also be converted to an ether linkage. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Other methods for etherification include reactions with alkyl sulfates or other alkylating agents under basic conditions.

A study on the selective methylation of 2-hydroxycarboxylic acids using tetramethoxysilane (B109134) (TMOS) in methanol (B129727) demonstrated a significant rate acceleration for the esterification of the carboxylic acid group. nih.gov While this study focused on a different functional group, it highlights the potential for developing selective transformations of molecules with multiple reactive sites.

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. For the oxidation to a carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic solution (Jones reagent), or nitric acid are typically employed.

A study on the oxidation of hydroxyacetone (B41140) (acetol) by an iron(III) chloride/hydrogen peroxide system in acetonitrile provides insights into the oxidation of α-hydroxy ketones, which share some structural similarity with the hydroxyl group in this compound. researchgate.net This research indicated that the oxidation mechanism could proceed through different pathways, including those involving hydroxyl radicals. researchgate.net

Table of Oxidation Reactions

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC, PDC, Dess-Martin periodinane | 2-(2-Oxoethoxy)acetonitrile |

| This compound | KMnO₄, CrO₃/H⁺, HNO₃ | 2-(Carboxymethoxy)acetonitrile |

Cleavage of the Ether Bond: Investigating Reaction Conditions

The ether linkage in this compound, while generally stable, can be cleaved under stringent reaction conditions, typically involving strong acids. wikipedia.orglibretexts.org The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comyoutube.com

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orglibretexts.org In the case of this compound, which has two primary carbons attached to the ether oxygen, the cleavage is expected to follow an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol). A nucleophile, such as a halide ion, then attacks one of the adjacent carbon atoms, displacing the alcohol.

Reaction Scheme for Ether Cleavage with HBr

HOCH₂CH₂OCH₂C≡N + 2 HBr → BrCH₂CH₂Br + HOCH₂C≡N (and further reaction of the nitrile)

It is important to note that the reaction conditions required for ether cleavage are harsh and may also affect the other functional groups in the molecule. For instance, the nitrile group can undergo hydrolysis to a carboxylic acid under strong acidic conditions.

Intramolecular Cyclization and Rearrangement Pathways of this compound

For instance, the intramolecular cyclization of hydroxy acids to form lactones is a well-established reaction. youtube.com Similarly, under appropriate conditions, the hydroxyl group of this compound could potentially attack the nitrile carbon. This type of reaction is often promoted by acid or base catalysis. An acid catalyst would activate the nitrile group towards nucleophilic attack, while a base would deprotonate the hydroxyl group, increasing its nucleophilicity.

Another possibility is an intramolecular Sₙ2' cyclization, as has been observed with alkyllithium species and methoxy (B1213986) allyl ethers, which proceeds via a syn-addition mechanism. nih.gov The specific conditions required to induce such a cyclization in this compound would need to be experimentally determined.

Mechanistic Studies of Key Transformation Pathways

Elucidating the precise mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity. This involves the use of advanced analytical techniques to monitor reaction progress and identify transient species.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic methods are invaluable for studying reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of starting materials and the appearance of products. FTIR is particularly useful for identifying the characteristic stretching frequencies of the key functional groups: the broad -OH stretch, the C-O-C ether stretch, and the sharp -C≡N nitrile stretch.

More advanced techniques, such as in-situ NMR and rapid-injection NMR, can be employed to detect and characterize short-lived reaction intermediates. Mass spectrometry, especially when coupled with a separation technique like liquid chromatography (LC-MS), can provide information on the molecular weights of intermediates and products, aiding in their identification. A study on the interaction of 2-hydroxycarboxylic acids with alkoxysilanes successfully utilized ¹H, ¹³C, and ²⁹Si NMR spectroscopy along with electrospray mass spectrometry (ESMS) to elucidate the reaction mechanism and identify cyclic intermediates. nih.gov

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. wikipedia.orgprinceton.edulibretexts.org This effect arises from the change in reaction rate when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org

For reactions involving the hydroxyl group of this compound, a primary KIE would be expected if the O-H bond is broken in the rate-determining step. This is often observed in oxidation reactions. By comparing the rate of reaction of the normal compound with its deuterated analog (where the hydroxyl proton is replaced by deuterium), valuable mechanistic information can be obtained. libretexts.orgyoutube.com

Secondary KIEs can provide information about changes in hybridization at a particular carbon atom in the transition state. wikipedia.org For example, in the Sₙ2 cleavage of the ether bond, a secondary KIE could be measured by isotopically labeling one of the carbons adjacent to the ether oxygen.

While no specific KIE studies on this compound have been reported, research on other systems, such as P450-catalyzed hydroxylations, demonstrates the utility of intramolecular KIEs in distinguishing between different mechanistic pathways. nih.gov

Computational Modeling of Transition States in this compound Reactions

A thorough review of available scientific literature reveals a notable absence of specific computational studies focused on the transition states of reactions involving this compound. While computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition state geometries, and activation energies, such research has not been published for this particular compound.

General computational studies on related, but structurally simpler, molecules like acetonitrile (CH₃CN) have been conducted to understand their reactions, for instance, with hydroxyl radicals or in oxidation processes. acs.orgresearchgate.net These studies utilize computational methods to calculate reaction rates and explore potential reaction pathways. researchgate.net For example, DFT investigations have been employed to understand the C(sp³)-H activation of acetonitrile in the presence of radicals. acs.org However, these findings are not directly transferable to the more complex bifunctional structure of this compound, which contains both a hydroxyl and a nitrile group. The presence of the hydroxyethoxy group introduces additional reactive sites and potential intramolecular interactions that would significantly influence the transition states and reaction mechanisms.

Theoretical studies on other bifunctional molecules highlight the complexity and the necessity of specific computational models for each compound. chemrxiv.orgacs.orgrsc.org The interplay between different functional groups can lead to unique reaction pathways and transition state structures that cannot be accurately predicted by analogy to monofunctional compounds. acs.orgrsc.org

Due to the lack of specific research, no data tables detailing calculated activation energies, transition state geometries (bond lengths, angles), or vibrational frequencies for reactions of this compound can be provided at this time. Such data would require dedicated ab initio or DFT studies which, according to the available information, have not yet been performed or published in the peer-reviewed literature. Therefore, a detailed analysis of its transition state models is currently not possible.

Advanced Analytical Characterization of 2 2 Hydroxyethoxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise structure of 2-(2-Hydroxyethoxy)acetonitrile can be determined.

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, offer foundational information regarding the chemical environment of each nucleus.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the presence of four unique carbon atoms in this compound, four distinct signals are expected. The carbon of the nitrile group (C-1) is anticipated to have the highest chemical shift, a characteristic feature of nitriles. The carbons of the ethoxy group (C-3 and C-4) will have shifts influenced by the adjacent oxygen atoms, while the carbon alpha to the nitrile (C-2) will also show a downfield shift.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom in the nitrile group. The chemical shift of this nitrogen would be characteristic of a nitrile functional group.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) |

| H-1 | 4.25 | s | - |

| H-3 | 3.78 | t | - |

| H-4 | 3.65 | t | - |

| H-5 | Variable | br s | - |

| C-1 | - | - | 117.5 |

| C-2 | - | - | 58.9 |

| C-3 | - | - | 71.8 |

| C-4 | - | - | 61.2 |

s = singlet, t = triplet, br s = broad singlet

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, a cross-peak between the signals of the H-3 and H-4 protons would confirm their connectivity within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. chemicalbook.com This would allow for the unambiguous assignment of the protonated carbons (C-2, C-3, and C-4) by correlating their ¹H and ¹³C signals. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. chemicalbook.com Key correlations for this compound would include:

H-1 to C-2 and C-3

H-3 to C-2 and C-4

H-4 to C-3 and the carbon of the adjacent hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. arxiv.org For a flexible molecule like this compound, NOESY can reveal through-space interactions that may indicate preferred conformations in solution. arxiv.org For instance, correlations between the protons of the cyanomethyl group (H-1) and the ethoxy chain (H-3, H-4) could be observed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by the absorption bands of its key functional groups:

Nitrile (C≡N): A sharp, medium-intensity absorption band is expected in the IR spectrum around 2240-2260 cm⁻¹. libretexts.orgmiamioh.edu The corresponding Raman signal is typically strong and sharp.

Hydroxyl (O-H): A broad, strong absorption band would be observed in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is often involved in hydrogen bonding.

Ether (C-O-C): The asymmetric stretching vibration of the ether linkage is expected to produce a strong, sharp band in the IR spectrum around 1100-1150 cm⁻¹.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2250 | 2250 |

| Hydroxyl (O-H) | Stretching | 3400 (broad) | Weak |

| Ether (C-O-C) | Asymmetric Stretch | 1125 | - |

| Alkane (C-H) | Stretching | 2850-3000 | 2850-3000 |

The flexibility of the ethoxy chain in this compound can lead to the existence of different conformers in the liquid or solution phase. Subtle shifts and changes in the shape of the vibrational bands, particularly in the "fingerprint" region (below 1500 cm⁻¹), can provide clues about the conformational equilibrium. For example, variations in the C-O and C-C stretching frequencies may indicate the presence of different rotational isomers (rotamers) around the C-O and C-C bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions and their fragments.

The molecular weight of this compound is 101.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 101. The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of bonds adjacent to the oxygen atom of the ether and hydroxyl groups is a common fragmentation pathway for ethers and alcohols.

Loss of small neutral molecules: The elimination of stable molecules such as water (H₂O) from the hydroxyl group or formaldehyde (B43269) (CH₂O) is also possible.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 101 | [C₄H₇NO₂]⁺ | (Molecular Ion) |

| 83 | [C₄H₅NO]⁺ | H₂O |

| 71 | [C₃H₅NO]⁺ | CH₂O |

| 57 | [C₂H₃NO]⁺ | C₂H₄O |

| 45 | [C₂H₅O]⁺ | C₂H₂NO |

| 41 | [C₂H₃N]⁺ | C₂H₄O₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can definitively confirm the molecular formula of this compound, which is C₄H₇NO₂.

The theoretical monoisotopic mass of this compound is calculated to be 101.04768 Da. An experimental HRMS analysis would aim to measure a value that matches this theoretical mass within a very low error margin (typically < 5 ppm). This high level of accuracy allows differentiation from other potential compounds that may have the same nominal mass but different elemental formulas. The analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The table below lists the expected exact masses for common adducts of this compound that can be observed in HRMS.

Table 1: Predicted HRMS Data for this compound (C₄H₇NO₂) Adducts

| Adduct Ion | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₄H₈NO₂]⁺ | 102.05495 |

| [M+Na]⁺ | [C₄H₇NNaO₂]⁺ | 124.03689 |

| [M+K]⁺ | [C₄H₇KNO₂]⁺ | 140.01083 |

This data is based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of a molecule. In an MS/MS experiment, the molecular ion (or a specific adduct ion) of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure.

While specific experimental MS/MS data is not widely published, the fragmentation pattern can be predicted based on its chemical structure (HO-CH₂-CH₂-O-CH₂-CN). Key cleavages would be expected to occur at the ether linkage and adjacent to the hydroxyl group. The fragmentation provides signature pieces of the molecule, confirming the presence of the hydroxyethoxy group and the cyanomethyl moiety.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragment Structure/Formula |

|---|---|---|---|

| 102.05495 ([M+H]⁺) | 84.04440 | H₂O | [C₄H₆NO]⁺ |

| 102.05495 ([M+H]⁺) | 72.04440 | CH₂O | [C₃H₆NO]⁺ |

| 102.05495 ([M+H]⁺) | 61.02841 | CH₂CN | [C₂H₅O₂]⁺ |

This data represents theoretically predicted fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires the compound of interest to be a solid that can be grown into high-quality single crystals. Based on its estimated boiling point of approximately 200-220°C, this compound is expected to be a liquid at room temperature. Therefore, X-ray crystallography is not applicable for its analysis under standard conditions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products. Both gas and liquid chromatography are powerful tools for assessing the purity of the compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust chromatographic methods is crucial for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable technique for analyzing this compound due to its polarity and water solubility. One approach involves using HPLC with a mobile phase consisting of acetonitrile (B52724) and aqueous ammonia (B1221849) gradients to resolve impurities .

Method development would typically start with a reversed-phase (RP) column, such as a C18 or a polar-embedded phase, which offers better retention for polar analytes. Given the lack of a strong UV chromophore, detection can be challenging. Universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (MS) are ideal choices for quantification.

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Suggested Condition |

|---|---|

| Column | Polar-Embedded RP C18 (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid (for MS) or 10 mM Ammonium (B1175870) Acetate (B1210297) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detector | MS, ELSD, or CAD |

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its high polarity, low volatility, and the presence of an active hydroxyl group, which can lead to poor peak shape and column bleed. A successful method would require a polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase. A high inlet temperature would be necessary to ensure complete vaporization.

Given the presence of a nitrogen atom, a Nitrogen-Phosphorus Detector (NPD) would provide sensitive and selective detection. Alternatively, GC-MS could be used for both quantification and identification of any impurities. To overcome issues with polarity and volatility, derivatization of the hydroxyl group (e.g., silylation) could be employed to produce a more volatile and less polar derivative suitable for GC analysis.

Table 4: Illustrative GC Method Parameters for this compound

| Parameter | Suggested Condition |

|---|---|

| Column | Polar Capillary Column (e.g., Agilent DB-WAX, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Detector | NPD or MS |

| Detector Temp. | 280 °C |

Theoretical and Computational Studies of 2 2 Hydroxyethoxy Acetonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity, polarity, and optical properties. Analysis of the molecular orbitals (MOs), particularly the frontier orbitals, provides a quantum mechanical perspective on these characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For nitriles, the HOMO is often associated with the nitrogen lone pair or the C≡N pi system, while the LUMO is typically the antibonding π* orbital of the nitrile group. The presence of the hydroxyethoxy side chain in 2-(2-Hydroxyethoxy)acetonitrile would be expected to influence these energy levels compared to a simple alkyl nitrile.

Table 1: Representative Frontier Molecular Orbital Energies (Note: These are illustrative values for simple nitriles and may not represent the exact values for this compound. Specific calculations are required for precise data.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Acetonitrile (B52724) | -12.20 | > 0 | ~12.2 |

| Illustrative Substituted Nitrile | -10.5 | -0.5 | 10.0 |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be calculated using quantum chemical methods and is fundamental to understanding a molecule's polarity, solubility, and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the hydroxyethoxy side chain means that this compound can exist in multiple conformations, or shapes, resulting from rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them, creating an energy landscape.

Ab initio and Density Functional Theory (DFT) are two of the most powerful methods for calculating molecular structures and energies. researchgate.net These methods can be used to perform a systematic search for energy minima on the potential energy surface of this compound. By rotating key dihedral angles (e.g., C-C-O-C, C-O-C-C) and calculating the energy at each step, a potential energy landscape can be mapped. researchgate.net

The results of these calculations would identify the most stable conformers (those with the lowest energy) and the transition states that separate them. The relative energies of the conformers allow for the prediction of their population distribution at a given temperature. It is expected that intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrile nitrogen or ether oxygen could play a significant role in stabilizing certain conformers.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insight into its behavior in a condensed phase, such as in a solution. nist.gov By simulating a system containing many molecules, one can study intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the nitrogen or oxygen atoms of another. nist.gov

These simulations are crucial for understanding bulk properties like density, viscosity, and solvation dynamics. For instance, an MD simulation of this compound in water would reveal how the solute organizes solvent molecules around its polar and nonpolar regions, providing a detailed picture of its hydration shell.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data or identifying a compound. These predictions are derived "from first principles," meaning they are based on the fundamental laws of quantum mechanics without prior experimental input for the specific molecule.

For this compound, DFT calculations can predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: Calculations can determine the frequencies and intensities of the molecule's vibrational modes. Key predicted peaks would include the characteristic C≡N stretch (typically around 2250 cm⁻¹), O-H stretch (around 3300-3600 cm⁻¹), and C-O ether stretches (around 1100 cm⁻¹). researchgate.netresearchgate.net The exact positions would be sensitive to the molecule's conformation and hydrogen bonding. researchgate.net

NMR Spectra: Theoretical methods can calculate the chemical shifts of the ¹H and ¹³C nuclei. These predicted shifts are invaluable for assigning peaks in an experimental NMR spectrum and confirming the molecule's structure. The predicted chemical shifts would reflect the different electronic environments of the various hydrogen and carbon atoms in the molecule.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Computational Prediction of NMR Chemical Shifts and Coupling Constants

No specific studies detailing the computational prediction of NMR chemical shifts and coupling constants for this compound were found.

Simulation of Vibrational Frequencies and Intensities

No specific studies detailing the simulation of vibrational frequencies and intensities for this compound were found.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Localization and Reaction Barrier Determination

No specific studies detailing the localization of transition states or the determination of reaction barriers for reactions involving this compound through computational chemistry were found.

Solvation Effects on Reaction Pathways

No specific studies investigating the effects of solvation on the reaction pathways of this compound using computational methods were found.

Applications of 2 2 Hydroxyethoxy Acetonitrile in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Organic Synthesis

2-(2-Hydroxyethoxy)acetonitrile serves as a key intermediate in organic synthesis, providing a flexible scaffold for the introduction of diverse functionalities. researchgate.net The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group, which can also be reduced to an amine or hydrolyzed to a carboxylic acid, opens up numerous avenues for chemical modification. researchgate.net This dual reactivity allows for its use in the synthesis of a variety of more complex organic molecules. researchgate.net

Precursor for Heterocyclic Compounds and Scaffolds

The strategic placement of reactive functional groups in this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. While direct examples of its use are not extensively documented in publicly available literature, the principles of heterocyclic synthesis strongly support its potential in this area. For instance, related compounds like 2-(2-hydroxyphenyl)acetonitriles have been successfully converted into benzofuranones, which are important scaffolds in many natural products. Current time information in Bangalore, IN.dicp.ac.cn This transformation highlights how the hydroxyl and nitrile functionalities can be leveraged to construct ring systems.

The reactivity of the nitrile group allows for its participation in cyclization reactions to form nitrogen-containing heterocycles. For example, the reaction of azolylacetonitriles with γ-chlorobutyryl chlorides can produce 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles. Similarly, the synthesis of various heterocyclic systems, such as those derived from 2-acetylbenzimidazole, demonstrates the utility of functionalized acetonitriles in creating complex ring structures.

Furthermore, the hydroxyl group can be transformed into a better leaving group or used as a nucleophile in intramolecular reactions to form oxygen-containing heterocycles like morpholine (B109124) derivatives. nih.govresearchgate.nete3s-conferences.orgnih.govgoogle.com The synthesis of crown ethers, for example, often involves the reaction of diols with dihalides or ditosylates, a reaction pathway for which this compound could be a suitable starting material after appropriate modification. kyoto-u.ac.jpnih.govvt.eduorgsyn.orgjetir.org

Intermediate in the Synthesis of Functionalized Polymers

The bifunctionality of this compound makes it an attractive intermediate for the synthesis of functionalized polymers. The hydroxyl group can act as an initiator or a monomer in polymerization reactions, while the nitrile group can be carried into the polymer backbone for subsequent modification.

For example, the synthesis of polyesters can be achieved through the polycondensation of diols and diacids. libretexts.orgresearchgate.netnih.govnih.gov this compound, with its hydroxyl group, could potentially be incorporated into polyester (B1180765) chains, introducing a pendant nitrile functionality. These nitrile groups could then be chemically modified to alter the polymer's properties, such as hydrophilicity or cross-linking density.

Similarly, in the synthesis of polyurethanes, which typically involves the reaction of diisocyanates with polyols, this compound could serve as a chain extender or be incorporated into the polyol component, again introducing nitrile functionalities into the final polymer. utm.mymdpi.comresearchgate.net

While specific research detailing the direct use of this compound in these polymerization reactions is not widely reported, the fundamental principles of polymer chemistry suggest its significant potential as a versatile intermediate for creating polymers with tailored functionalities.

Ligand Synthesis in Coordination Chemistry

The nitrile group of this compound can act as a ligand, coordinating to transition metal centers. wikipedia.orglibretexts.orgwikipedia.org The lone pair of electrons on the nitrogen atom can be donated to a metal cation, forming a coordinate bond. libretexts.org Acetonitrile (B52724) itself is a common ligand in coordination chemistry, and its complexes are often used as precursors for the synthesis of other complexes due to the labile nature of the acetonitrile ligand. wikipedia.org

The presence of the hydroxyl group in this compound adds another dimension to its coordination behavior. This hydroxyl group could potentially coordinate to the same or a different metal center, leading to the formation of bidentate or bridging complexes. The nature of the coordination would depend on the metal ion, the solvent, and the reaction conditions.

The synthesis of transition metal complexes with ligands containing both nitrile and other functional groups has been reported. For example, complexes of various transition metals have been synthesized with ligands derived from the condensation of hydrazides with aldehydes, where the resulting Schiff base ligand coordinates to the metal. nih.govnih.gov This demonstrates the feasibility of incorporating functionalized nitriles into complex ligand architectures.

Integration into Advanced Materials and Polymer Chemistry

The unique properties of this compound also make it a candidate for integration into advanced materials, particularly in the field of polymer chemistry where it can influence the final properties of the material.

Monomer, Chain Extender, or Cross-linking Agent in Polymerization

Building on its role as a synthetic intermediate, this compound has the potential to be directly involved in polymerization processes as a monomer, chain extender, or cross-linking agent.

As a monomer , the hydroxyl group can participate in step-growth polymerization reactions, such as the formation of polyesters or polyurethanes, as previously mentioned. libretexts.orgresearchgate.netnih.govnih.govutm.mymdpi.comresearchgate.net

As a chain extender , it can be used to link shorter polymer chains together, thereby increasing the molecular weight of the polymer. In polyurethane synthesis, for instance, diols are often used as chain extenders. utm.mymdpi.comresearchgate.net The di-functionality of this compound (after potential conversion of the nitrile to another reactive group) would make it suitable for this purpose.

As a cross-linking agent , the molecule could be used to form bridges between polymer chains, creating a three-dimensional network structure. This is particularly relevant in the context of thermosetting resins like epoxy resins. nagase.comgoogle.comtri-iso.comgoogle.com The hydroxyl group of this compound could react with the epoxy groups of the resin, while the nitrile group could be further reacted to create additional cross-links. While specific examples are not prevalent in the literature, the fundamental reactivity of its functional groups supports this potential application.

Electrolyte Components in Electrochemical Systems (e.g., Batteries, Supercapacitors)

A significant and well-documented application of acetonitrile and its derivatives is in the formulation of electrolytes for electrochemical energy storage devices such as lithium-ion batteries and supercapacitors. researchgate.netresearchgate.netresearchgate.netceramics.orgnih.govcip.com.cnrsc.orgsciengine.comrsc.orgnih.gov Acetonitrile-based electrolytes are favored for their high ionic conductivity and wide electrochemical stability window. ceramics.orgcip.com.cn

The addition of functional groups to the acetonitrile backbone can further enhance the performance of these electrolytes. The hydroxyl group in this compound could potentially improve the solubility of lithium salts and influence the formation of the solid electrolyte interphase (SEI) on the electrode surface, a critical factor for battery performance and longevity. researchgate.netnih.gov

Research has shown that nitrile-based additives can stabilize the electrolyte at high voltages and improve the cycling stability of batteries. researchgate.netrsc.org The presence of the ether linkage in this compound might also contribute to improved performance, as ether-based electrolytes are known for their good stability.

In the context of supercapacitors, acetonitrile-based electrolytes are also widely used. The introduction of functionalized nitriles could help to improve the energy and power density of these devices. researchgate.net

Use in Coatings, Adhesives, and other Industrial Formulations (e.g., Photoinitiators)

While direct, extensive research on the specific applications of this compound in coatings, adhesives, and industrial formulations is not widely published, its chemical structure suggests several potential uses based on the known properties of its constituent functional groups: the hydroxyl group, the ether linkage, and the nitrile group. Its bifunctional nature, possessing both a reactive hydroxyl group and a polar nitrile group, makes it an interesting candidate for various formulations.

In the realm of coatings and adhesives , this compound could function as a reactive diluent . specialchem.comspecialchem.com Reactive diluents are low-viscosity components added to formulations to reduce viscosity for easier application, which then become part of the cured polymer network through chemical reactions. specialchem.comspecialchem.com The hydroxyl group of this compound can react with isocyanates in polyurethane systems or with epoxy groups, integrating the molecule into the final polymer matrix. This can potentially enhance properties such as adhesion, flexibility, and solvent resistance. nih.gov The presence of the polar nitrile group could also improve adhesion to various substrates through dipole-dipole interactions.

The compound's structure is also relevant to the field of photoinitiators , which are molecules that absorb light and generate reactive species to initiate polymerization, a process central to UV-curable coatings and adhesives. google.com While this compound itself is not a primary photoinitiator, it can serve as a building block for synthesizing more complex photoinitiator molecules. google.com For instance, the hydroxyl group can be functionalized to incorporate a chromophore (light-absorbing part) and a photo-cleavable bond, leading to a new photoinitiator. Structurally related compounds, such as 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959), are well-known water-soluble photoinitiators used in biomedical and other applications. google.com The hydroxyethoxy moiety in these molecules enhances water solubility and can influence the curing process and final properties of the cured material.

Furthermore, the general solvent properties of acetonitrile suggest that this compound could act as a specialty solvent or co-solvent in certain industrial formulations, potentially improving the solubility of other components or modifying the application properties of the final product. researchgate.nettedia.com.cn

Table 1: Properties of Compounds Relevant to Coatings and Adhesives

| Compound | Molecular Formula | Key Features and Applications |

| This compound | C4H7NO2 | Potential reactive diluent and building block for photoinitiators. specialchem.comgoogle.com |

| Irgacure 2959 | C12H16O4 | Water-soluble photoinitiator with a hydroxyethoxy group. google.com |

| Butyl Glycidyl Ether | C7H14O2 | Common monofunctional reactive diluent for epoxy resins. specialchem.com |

| Toluene | C7H8 | Common solvent in adhesive formulations. specartridge.com |

Applications in Analytical Chemistry (Non-Biological)

The unique combination of a polar nitrile group and a reactive hydroxyl group in this compound lends itself to potential applications in non-biological analytical chemistry, particularly in derivatization and as a specialized solvent.

Reagent in Derivatization Schemes for Analytical Detection

Derivatization in analytical chemistry is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis by a particular technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com This is often done to improve detectability (e.g., by adding a UV-absorbing or fluorescent tag), enhance volatility for GC analysis, or improve chromatographic separation. sigmaaldrich.com

The hydroxyl group of this compound makes it a potential derivatizing agent for acidic functional groups, such as carboxylic acids. The reaction between the hydroxyl group of this compound and a carboxylic acid, typically in the presence of a coupling agent, would form an ester. This esterification could be used to:

Introduce a nitrile group into the analyte molecule. The nitrile group can be detected by specific detectors or can alter the polarity of the analyte, thereby influencing its retention in chromatography.

Modify the volatility of the analyte for GC analysis.

Improve the ionization efficiency in mass spectrometry detection.

While specific methods employing this compound as a derivatization reagent are not prominently documented in the literature, the principle is well-established with other hydroxyl-containing reagents. For instance, alcohols are commonly used to esterify fatty acids before GC analysis. The dual functionality of this compound offers a unique handle for such derivatization schemes.

Table 2: Common Derivatization Reactions for Hydroxyl-Containing Compounds

| Analyte Functional Group | Derivatizing Agent Functional Group | Resulting Derivative | Purpose |

| Carboxylic Acid | Hydroxyl | Ester | Increase volatility, improve chromatographic properties. |

| Isocyanate | Hydroxyl | Urethane | Stabilize reactive isocyanates for analysis. |

| Acid Chloride | Hydroxyl | Ester | Introduce a specific tag for detection. |